molecular formula C18H21N5O4 B12401523 (2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol

(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol

Cat. No.: B12401523
M. Wt: 371.4 g/mol
InChI Key: GEBXOLYUJHNDEZ-JVIGXAJISA-N
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Description

(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety, making it a nucleoside analog. Nucleoside analogs are crucial in medicinal chemistry, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Purine Base: This step involves the synthesis of the purine base, which can be achieved through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Sugar Moiety: The purine base is then linked to a sugar moiety, usually through glycosylation reactions. This step requires the activation of the sugar and the use of catalysts to facilitate the formation of the glycosidic bond.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the purine base or the sugar moiety, leading to different analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, creating a range of analogs with different biological activities.

Scientific Research Applications

(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases, leading to the inhibition of DNA replication and transcription. This disruption can result in the death of rapidly dividing cells, making it effective against viruses and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another nucleoside analog used as an antiviral agent.

    Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

Uniqueness

(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its methoxyphenyl group provides additional interactions with biological molecules, potentially enhancing its efficacy and selectivity compared to other nucleoside analogs.

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C18H21N5O4/c1-26-12-4-2-3-11(5-12)7-19-17-16-18(21-9-20-17)23(10-22-16)15-6-13(25)14(8-24)27-15/h2-5,9-10,13-15,24-25H,6-8H2,1H3,(H,19,20,21)/t13?,14-,15-/m1/s1

InChI Key

GEBXOLYUJHNDEZ-JVIGXAJISA-N

Isomeric SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4CC([C@H](O4)CO)O

Canonical SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O

Origin of Product

United States

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